molecular formula C24H24O3 B14322000 Acetic acid--4-(1,2-diphenylbut-1-en-1-yl)phenol (1/1) CAS No. 100808-55-7

Acetic acid--4-(1,2-diphenylbut-1-en-1-yl)phenol (1/1)

Cat. No.: B14322000
CAS No.: 100808-55-7
M. Wt: 360.4 g/mol
InChI Key: HQTPUCWGPPLDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;4-(1,2-diphenylbut-1-enyl)phenol is a complex organic compound with the molecular formula C22H20O. It is a stilbenoid, a type of natural phenol, and is known for its unique structural properties. This compound is characterized by the presence of a phenol group attached to a 1,2-diphenylbut-1-enyl moiety, which contributes to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(1,2-diphenylbut-1-enyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(1,2-diphenylbut-1-enyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Saturated phenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Acetic acid;4-(1,2-diphenylbut-1-enyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid;4-(1,2-diphenylbut-1-enyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The 1,2-diphenylbut-1-enyl moiety can interact with lipid membranes, altering their fluidity and permeability. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(1E)-1,2-diphenylbut-1-en-1-yl]phenoxy}acetic acid
  • (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine

Uniqueness

Acetic acid;4-(1,2-diphenylbut-1-enyl)phenol stands out due to its unique combination of a phenol group and a 1,2-diphenylbut-1-enyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

100808-55-7

Molecular Formula

C24H24O3

Molecular Weight

360.4 g/mol

IUPAC Name

acetic acid;4-(1,2-diphenylbut-1-enyl)phenol

InChI

InChI=1S/C22H20O.C2H4O2/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19;1-2(3)4/h3-16,23H,2H2,1H3;1H3,(H,3,4)

InChI Key

HQTPUCWGPPLDDF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.